
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol is a chemical compound characterized by the presence of an amino group, a chlorine atom, and a trifluoromethyl group attached to a butynol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol typically involves the reaction of 2-amino-5-chlorophenyl derivatives with trifluoromethylated alkynes under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the butynol structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the amino and chlorine groups facilitate specific interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-chlorobenzophenone: Shares the amino and chlorine groups but lacks the trifluoromethyl and butynol structure.
2-Amino-5-chlorophenyl)(2-chlorophenyl)methanol: Contains similar functional groups but differs in the overall structure and properties.
Uniqueness
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and specific molecular interactions.
Propiedades
Fórmula molecular |
C10H7ClF3NO |
|---|---|
Peso molecular |
249.61 g/mol |
Nombre IUPAC |
2-(2-amino-5-chlorophenyl)-1,1,1-trifluorobut-3-yn-2-ol |
InChI |
InChI=1S/C10H7ClF3NO/c1-2-9(16,10(12,13)14)7-5-6(11)3-4-8(7)15/h1,3-5,16H,15H2 |
Clave InChI |
SENLZSXKQUSKOS-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1=C(C=CC(=C1)Cl)N)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



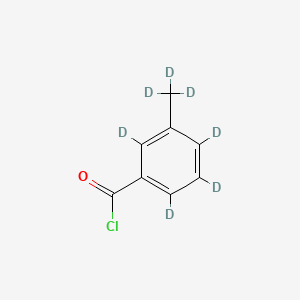
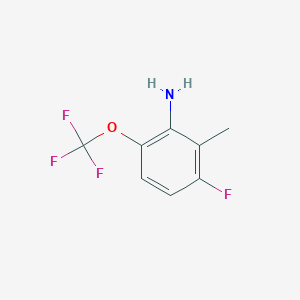
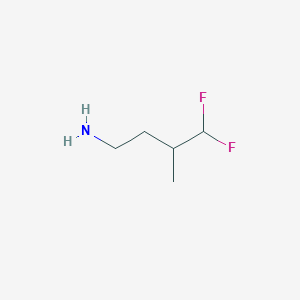


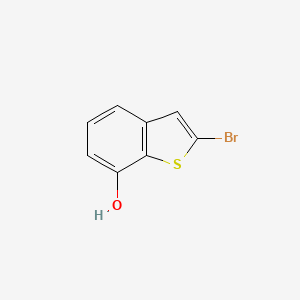
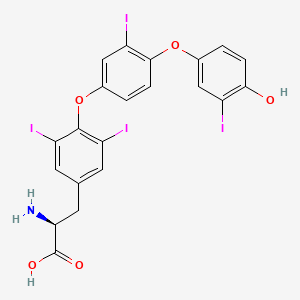
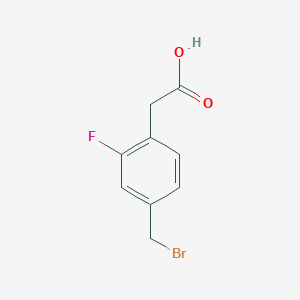
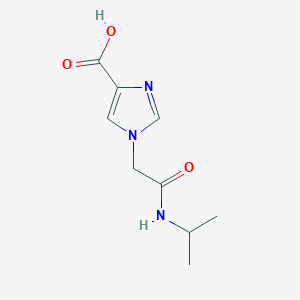
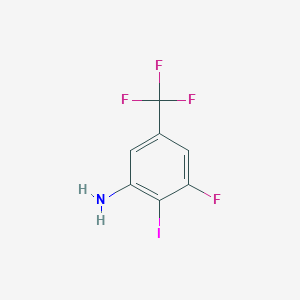
![1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde](/img/structure/B15293056.png)
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate](/img/structure/B15293064.png)
![(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1'-biphenyl]-4-ethanol](/img/structure/B15293068.png)
